molecular formula C23H26N2O7 B2732975 3,3'-((3-hydroxyphenyl)methylene)bis(4-hydroxy-1-(2-hydroxyethyl)-6-methylpyridin-2(1H)-one) CAS No. 883090-48-0

3,3'-((3-hydroxyphenyl)methylene)bis(4-hydroxy-1-(2-hydroxyethyl)-6-methylpyridin-2(1H)-one)

Cat. No. B2732975
CAS RN: 883090-48-0
M. Wt: 442.468
InChI Key: HRHIVCAMMAZZOI-UHFFFAOYSA-N
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Description

3,3'-((3-hydroxyphenyl)methylene)bis(4-hydroxy-1-(2-hydroxyethyl)-6-methylpyridin-2(1H)-one) is a useful research compound. Its molecular formula is C23H26N2O7 and its molecular weight is 442.468. The purity is usually 95%.
BenchChem offers high-quality 3,3'-((3-hydroxyphenyl)methylene)bis(4-hydroxy-1-(2-hydroxyethyl)-6-methylpyridin-2(1H)-one) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3,3'-((3-hydroxyphenyl)methylene)bis(4-hydroxy-1-(2-hydroxyethyl)-6-methylpyridin-2(1H)-one) including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Photoluminescent Properties and Optical Materials

Research on metal–organic coordination polymers incorporating Cd-cluster secondary building units (SUBs) has revealed structures with strong luminescent emission, suggesting potential applications as optical materials. These compounds exhibit diverse 2D and 3D structures with unique photoluminescent properties, which could be relevant for developing new luminescent materials or optical devices (Zang et al., 2009).

Flexible Multicarboxylate Ligands-based Compounds

The synthesis and structural characterization of new compounds using flexible multicarboxylate ligands have shown varied architectures and physical properties, including antiferromagnetic coupling and enhanced violet emissions. Such studies provide a foundation for understanding how modifications in ligand structure can influence the physical properties of coordination compounds, potentially informing the design of materials with specific magnetic or optical characteristics (Pan et al., 2008).

Liquid-Crystalline Polyethers and Mesophases

Investigations into liquid-crystalline polyethers based on conformational isomerism have identified materials that exhibit hexagonal columnar mesophases. These findings are significant for the development of materials with specific liquid-crystalline behaviors, which could have applications in displays, electronic devices, and sensors (Percec et al., 1992).

Excited State Behavior in Ruthenium(II) Complexes

Research into the excited state behavior of mono- and bimetallic ruthenium(II) diimine complexes with various bridging ligands has provided insights into their redox and photophysical properties. This work contributes to the understanding of how ligand structure affects the luminescence and redox behavior of metal complexes, which could inform the design of complexes for use in photovoltaic cells or as photoredox catalysts (Baba et al., 1995).

Synthesis of Heterocycles with Aldehyde Functionality

The utility of certain synthons for the efficient synthesis of heterocycles with masked or unmasked aldehyde functionality demonstrates the potential for creating complex organic molecules with specific functional groups. This research has implications for the synthesis of pharmaceuticals, agrochemicals, and organic materials with tailored properties (Mahata et al., 2003).

properties

IUPAC Name

4-hydroxy-1-(2-hydroxyethyl)-3-[[4-hydroxy-1-(2-hydroxyethyl)-6-methyl-2-oxopyridin-3-yl]-(3-hydroxyphenyl)methyl]-6-methylpyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N2O7/c1-13-10-17(29)20(22(31)24(13)6-8-26)19(15-4-3-5-16(28)12-15)21-18(30)11-14(2)25(7-9-27)23(21)32/h3-5,10-12,19,26-30H,6-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRHIVCAMMAZZOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=O)N1CCO)C(C2=CC(=CC=C2)O)C3=C(C=C(N(C3=O)CCO)C)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N2O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,3'-((3-hydroxyphenyl)methylene)bis(4-hydroxy-1-(2-hydroxyethyl)-6-methylpyridin-2(1H)-one)

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